4-Fluoro-1H-indazole-3-carbaldehyde
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Overview
Description
Infrared Spectrum and Structural Properties
The study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provides insights into the optimized molecular structure and vibrational frequencies of the compound. The research utilized both experimental and theoretical approaches, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, to achieve these insights. The B3LYP/6-311++G(d,p) level of theory was used, and the results were in agreement with experimental infrared bands. The stability of the molecule was attributed to hyper-conjugative interactions and charge delocalization, as analyzed through natural bonding orbital analysis. The frontier molecular orbital analysis indicated charge transfer within the molecule, and the molecular electrostatic potential map revealed potential sites for electrophilic and nucleophilic attacks. The compound's first hyperpolarizability suggests a role in nonlinear optics, and molecular docking studies imply potential phosphodiesterase inhibitory activity, with the fluorine atom and carbonyl group playing crucial roles in binding .
Synthesis of Fluorinated Indazole Derivatives
The synthesis of Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate was achieved through nucleophilic substitution, where the indazole N-H hydrogen atom of methyl 1H-indazole-3-carboxylate was substituted with 1-(bromomethyl)-4-fluorobenzene. The crystal structure of the synthesized compound exhibited hydrogen-bond-like interactions, which could influence its physical properties and potential applications .
Fluorogenic Aldehyde for Monitoring Aldol Reactions
A novel fluorogenic aldehyde with a 1,2,3-triazole moiety was developed to monitor the progress of aldol reactions via fluorescence changes. The aldehyde's fluorescence was quenched by the 4-formylphenyl group, but the aldol reaction product showed significantly higher fluorescence. This property was utilized to screen aldol catalysts and evaluate reaction conditions, demonstrating the compound's utility in real-time reaction monitoring .
Molecular Rearrangements in Triazoles
Research on the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles revealed that structural isomers are interconvertible under certain conditions. The equilibrium between the isomers was influenced by the electronic properties of substituents, with different preferences observed for various R-groups. The study also explored the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde, providing a pathway for the creation of new derivatives. The rearrangement mechanisms were supported by spectroscopic characterization .
Antimicrobial Activity of Fluorinated Indazoles
A series of new 3-(4-fluorophenyl)-benzo[g]indazoles derivatives were synthesized through high-yielding routes, starting from the reaction of α-tetralone with 4-fluorobenzaldehyde. The antimicrobial activity of these compounds was evaluated, and several derivatives demonstrated inhibitory effects against a range of microbes. This suggests potential applications of these compounds in developing new antimicrobial agents .
Scientific Research Applications
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Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Several recently marketed drugs contain an indazole structural motif .
- 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
- These compounds have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
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Organic Synthesis
- The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
- The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
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Solar Energy
- Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
- Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
Safety And Hazards
Future Directions
The future directions of “4-Fluoro-1H-indazole-3-carbaldehyde” research could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The compound’s role in inherently sustainable multicomponent reactions is highlighted, and it is suggested that these reactions could be further explored .
properties
IUPAC Name |
4-fluoro-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGRCIRSHCFLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625978 |
Source
|
Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indazole-3-carbaldehyde | |
CAS RN |
518987-93-4 |
Source
|
Record name | 4-Fluoro-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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